molecular formula C10H14BNO2 B2561887 3-(Pyrrolidino)phenylboronic acid CAS No. 120347-75-3; 659731-18-7

3-(Pyrrolidino)phenylboronic acid

Cat. No.: B2561887
CAS No.: 120347-75-3; 659731-18-7
M. Wt: 191.04
InChI Key: OADUVPSZJLNMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidino)phenylboronic acid (CAS: 120347-75-3) is a boronic acid derivative with the molecular formula C₄H₁₀BNO₂ and a molecular weight of 114.94 g/mol . Structurally, it features a pyrrolidino group (-C₄H₈N) attached to the phenyl ring at the meta position relative to the boronic acid (-B(OH)₂) group. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its ability to form stable transition-metal complexes for carbon-carbon bond formation . Its pyrrolidino substituent enhances solubility in organic solvents and may influence electronic properties, making it distinct from simpler phenylboronic acids.

Properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUVPSZJLNMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923342
Record name [3-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120347-75-3
Record name [3-(Pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Ortho-Substituted Derivatives

  • 2-(Bromomethyl)phenylboronic acid (P7)
    • Used in dendrimer-based drug delivery systems.
    • Exhibits low translocation efficiency compared to meta-substituted analogs (e.g., P4: 3-(bromomethyl)phenylboronic acid), highlighting steric hindrance in ortho positions .

Meta-Substituted Derivatives

  • 3-(Propionamido)phenylboronic Acid
    • Demonstrates high binding affinity for sialic acids (Neu5Ac: 37.6 ± 3.1 M⁻¹ at pH 7.4) due to cooperative hydrogen bonding and boronate ester formation .
    • Outperforms phenylboronic acid (Neu5Ac binding: 11.6 ± 1.9 M⁻¹ ), emphasizing the role of amide substituents in enhancing specificity .
  • 3-Chlorophenylboronic Acid (3-CPBA) Used in enzymatic studies (e.g., phosphodiesterase inhibition). Chlorine’s electron-withdrawing effect reduces nucleophilicity compared to pyrrolidino-substituted analogs, affecting reaction yields in cross-coupling .

Para-Substituted Derivatives

  • 4-(Bromobutyl)phenylboronic Acid (P8)
    • Shows moderate efficiency in dendrimer-mediated delivery, suggesting para-substituents balance steric and electronic effects better than ortho analogs .

Functional Group Diversity

Amino and Amide Derivatives

  • 3-Aminophenylboronic Acid Binds to carbohydrates but with lower affinity (8.5–15.0 M⁻¹ for sugars) compared to 3-(propionamido)phenylboronic acid, underscoring the importance of amide groups in stabilizing interactions .

Sulfonyl and Halogen Derivatives

  • 3-[(Cyclopropylsulfonyl)amino]phenylboronic Acid Unique sulfonyl group improves stability in aqueous environments, broadening biomedical applications .
  • 3-(Trifluoromethyl)phenylboronic Acid
    • Achieves 31% yield in Suzuki-Miyaura couplings, higher than phenylboronic acid (26%), due to the electron-withdrawing CF₃ group enhancing oxidative addition .

Mechanistic Insights and Contradictions

  • Binding to Sialic Acids : Conflicting NMR studies suggest phenylboronic acids may bind to Neu5Ac’s α-hydroxycarboxylate (pH < 8) or glycerol tail (pH > 8), with discrepancies attributed to stereoelectronic effects .
  • Cross-Coupling Efficiency: Palladium catalyst systems (e.g., Pd(OAc)₂/TPPTS) improve yields for hindered boronic acids, but steric bulk (e.g., pyrrolidino) may require optimized conditions .

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